molecular formula C22H28O8 B1231105 Eupacunolin

Eupacunolin

Cat. No.: B1231105
M. Wt: 420.5 g/mol
InChI Key: ZFUOPNBNUOUKMM-NDSOHZTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupacunolin (C${22}$H${28}$O$8$; molecular weight: 420.1784) is a cytotoxic germacranolide lactone isolated from *Eupatorium cuneifolium* Willd. (Compositae) . It belongs to a class of sesquiterpene lactones characterized by an α,β-unsaturated γ-lactone moiety, a structural feature critical for its bioactivity . This compound is distinguished by a hydroxymethyl group (-CH$2$OH) at either C-14 or C-15, differentiating it from its parent compound, eupacunin . It exhibits significant in vivo antitumor activity, particularly against P-388 leukemia in mice and Walker 256 carcinosarcoma in rats .

Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

[(3aR,4R,5Z,7S,9S,10Z,11aR)-9-acetyloxy-7-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O8/c1-6-11(2)21(26)29-18-7-12(3)16(25)9-17(28-14(5)24)15(10-23)8-19-20(18)13(4)22(27)30-19/h6-8,16-20,23,25H,4,9-10H2,1-3,5H3/b11-6-,12-7-,15-8-/t16-,17-,18+,19+,20+/m0/s1

InChI Key

ZFUOPNBNUOUKMM-NDSOHZTDSA-N

SMILES

CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)CO)OC(=O)C)O)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1/C=C(\[C@H](C[C@@H](/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/CO)OC(=O)C)O)/C

Canonical SMILES

CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)CO)OC(=O)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

Potency Trends: Eupacunin and eupacunoxin are more cytotoxic than this compound, indicating that hydroxylation patterns and substituent positions modulate activity .

Hydrogenation Studies: this compound’s hydrogenation yields tetrahydroeupacunin, confirming structural relationships with eupacunin derivatives .

Mechanistic Insights: The α,β-unsaturated lactone is essential for alkylating biological nucleophiles (e.g., thiols), a mechanism shared across germacranolides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eupacunolin
Reactant of Route 2
Eupacunolin

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